![molecular formula C21H32O5 B020801 2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one CAS No. 103886-93-7](/img/structure/B20801.png)
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one is a chemical compound that belongs to the family of flavonoids. It is commonly known as genistein, which is a natural isoflavone found in soybeans, chickpeas, and other legumes. Genistein has been extensively studied for its potential health benefits and therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation Techniques
- A novel method for the preparation of phorone (2,6-dimethylhepta-2,5-dien-4-one) from isobutene and carbon tetrachloride was described, involving redox addition and treatment with ethanolic potassium hydroxide and methanolic boron trifluoride (Nakada, Yura, & Murayama, 1976).
- The synthesis of racemic sex pheromone of Pseudococcus comstocki was achieved by condensing isobutenyllithium with 3,4-epoxy-2-methylbut-1-ene and acetylating the formed 2,6-dimethylhepta-1,5-dien-3-ol (Ishchenko et al., 2004).
Reaction and Transformation Studies
- UV photolysis of 2,6-dimethylcyclohexa-2,5-dien-1-on-4-ylidene resulted in the formation of a labile species, characterized as α,3-didehydro-5-methyl-6-hydroxybenzene, showing the potential for creating complex molecular structures (Sander et al., 1998).
- In acidic media, 6-hydroxy-2,6-dimethylhept-2-en-4-one (semiphorone) undergoes various transformations such as hydration, cyclization, and dehydration, indicating its reactivity under different conditions (Cabani & Ceccanti, 1966).
Application in Complex Molecule Synthesis
- Dienyl diketones were synthesized and used in Nazarov cyclizations to produce 5-hydroxycyclopentenones, demonstrating the utility of this compound in complex molecule synthesis (Brooks, Huang, & Frontier, 2014).
- A regio- and stereo-selective synthesis of 2-hydroxy-3-methylochromycinone from specific precursors showcased the compound's potential in organic synthesis and drug development (Rozek et al., 2001).
Eigenschaften
CAS-Nummer |
103886-93-7 |
|---|---|
Produktname |
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one |
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-13(2)6-5-7-14(3)10-15-12-21(4,25)19(26-15)11-16-17(22)8-9-18(23)20(16)24/h6,10,15,18-19,23-25H,5,7-9,11-12H2,1-4H3/b14-10+ |
InChI-Schlüssel |
AGIQMOPLGHERJR-GXDHUFHOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)/C)C |
SMILES |
CC(=CCCC(=CC1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)C)C |
Kanonische SMILES |
CC(=CCCC(=CC1CC(C(O1)CC2=C(C(CCC2=O)O)O)(C)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



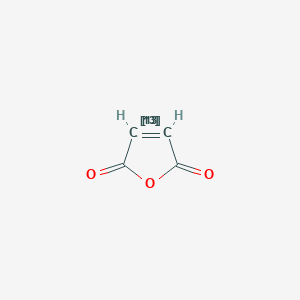

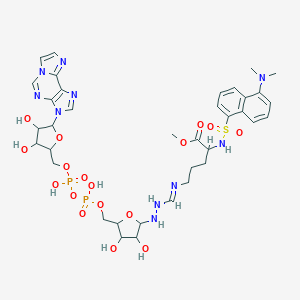
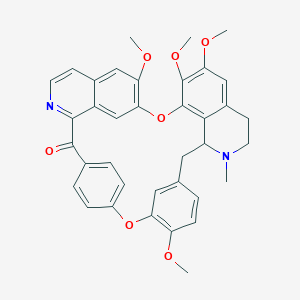
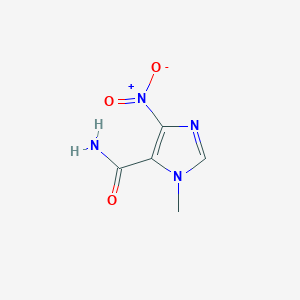

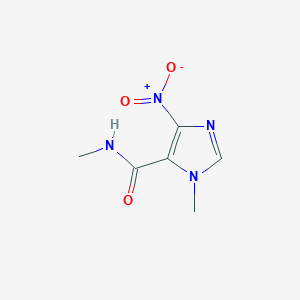
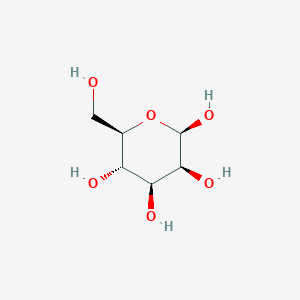

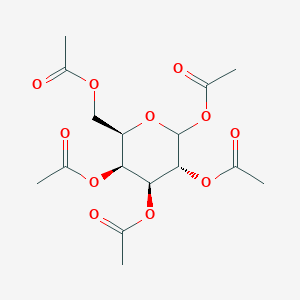
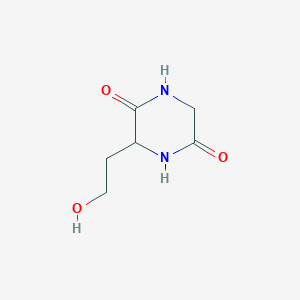
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
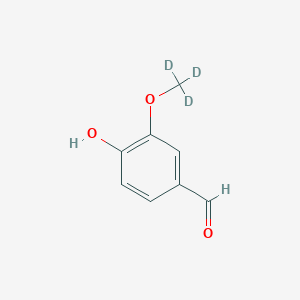
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)